molecular formula C11H19NO3 B2397604 Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate CAS No. 2248256-75-7

Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate

Cat. No.: B2397604
CAS No.: 2248256-75-7
M. Wt: 213.277
InChI Key: HXAOPXFDJICHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of an ethyl ester group attached to the pyrrolidine ring, which is further substituted with an oxolane ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with ethyl chloroformate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The oxolane ring is introduced through a subsequent cyclization reaction involving appropriate reagents and catalysts.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control the addition of reagents and monitor the reaction progress. Purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrrolidine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine carboxylates.

Scientific Research Applications

Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxopyrrolidine-3-carboxylate: Similar structure but lacks the oxolane ring.

    Ethyl 3-(pyrrolidin-2-yl)propanoate: Similar ester group but different ring structure.

Uniqueness

Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate is unique due to the presence of both the oxolane and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to similar compounds.

Properties

IUPAC Name

ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-14-11(13)10-8(5-6-12-10)9-4-3-7-15-9/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAOPXFDJICHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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